molecular formula C15H14N2O2S B13790723 6-(2-Methoxy-5-methylphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde

6-(2-Methoxy-5-methylphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde

Cat. No.: B13790723
M. Wt: 286.4 g/mol
InChI Key: XNVWHAQSJGYXDV-UHFFFAOYSA-N
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Description

6-(2-Methoxy-5-methylphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde is a heterocyclic compound that features a thiazole ring fused with an imidazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 6-(2-Methoxy-5-methylphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methoxy-5-methylbenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the desired product .

Chemical Reactions Analysis

6-(2-Methoxy-5-methylphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

6-(2-Methoxy-5-methylphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-(2-Methoxy-5-methylphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. Its anticancer activity is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways .

Comparison with Similar Compounds

6-(2-Methoxy-5-methylphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

6-(2-methoxy-5-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

InChI

InChI=1S/C15H14N2O2S/c1-9-4-5-13(19-3)11(6-9)14-12(7-18)17-10(2)8-20-15(17)16-14/h4-8H,1-3H3

InChI Key

XNVWHAQSJGYXDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=C(N3C(=CSC3=N2)C)C=O

Origin of Product

United States

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